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Compound of Interest

Compound Name: 2-bromo-N-cyclopentylbenzamide

Cat. No.: B1361443 Get Quote

This technical guide provides a comprehensive analysis of the spectral data for the compound

2-bromo-N-cyclopentylbenzamide. Designed for researchers, scientists, and professionals in

drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics of the molecule. The insights provided herein

are grounded in established spectroscopic principles and data from analogous structures,

offering a robust framework for the identification, characterization, and quality control of this

compound.

Molecular Structure and Spectroscopic Overview
2-bromo-N-cyclopentylbenzamide possesses a molecular structure characterized by a

benzamide core, substituted with a bromine atom at the 2-position of the aromatic ring and a

cyclopentyl group on the amide nitrogen. This unique combination of a halogenated aromatic

ring, a secondary amide linkage, and an aliphatic cyclic moiety gives rise to a distinct and

interpretable set of spectral data. Understanding these spectral signatures is paramount for

confirming the molecular identity and purity of synthesized batches.

Molecular Formula: C₁₂H₁₄BrNO

Molecular Weight: 268.15 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-bromo-N-cyclopentylbenzamide, both ¹H and ¹³C NMR provide critical

information about the electronic environment of each unique proton and carbon atom.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-bromo-N-cyclopentylbenzamide is anticipated to exhibit distinct

signals corresponding to the aromatic protons, the amide proton, and the protons of the

cyclopentyl ring. The electron-withdrawing effects of the bromine atom and the amide group,

along with spin-spin coupling, will govern the chemical shifts and multiplicities of these signals.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity
Integration Justification

Amide N-H ~ 8.0 - 8.5
Broad singlet or

doublet
1H

The amide

proton is typically

deshielded and

may show

coupling to the

adjacent methine

proton of the

cyclopentyl

group.

Broadening is

common due to

quadrupole

effects of the

nitrogen atom

and potential

hydrogen

bonding.

Aromatic H

(ortho to C=O)
~ 7.6 - 7.8

Doublet of

doublets
1H

This proton is

deshielded by

the anisotropic

effect of the

carbonyl group.

Aromatic H

(meta to C=O)
~ 7.3 - 7.5

Triplet of

doublets
2H

These protons

are in a more

shielded

environment

compared to the

ortho proton.

Aromatic H

(ortho to Br)

~ 7.5 - 7.7 Doublet of

doublets

1H This proton is

deshielded by

the inductive
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effect of the

bromine atom.

Cyclopentyl CH

(methine)
~ 4.2 - 4.4 Multiplet 1H

This proton is

adjacent to the

electron-

withdrawing

amide nitrogen,

causing a

significant

downfield shift.

Cyclopentyl CH₂

(adjacent to CH)
~ 1.9 - 2.1 Multiplet 4H

Protons on the

carbons adjacent

to the methine

carbon.

Cyclopentyl CH₂

(distant from CH)
~ 1.5 - 1.7 Multiplet 4H

Protons on the

carbons further

from the methine

carbon,

experiencing a

more shielded

environment.[1]

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

The chemical shifts are influenced by the electronegativity of neighboring atoms and the

hybridization of the carbon atoms.[2]
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Justification

Carbonyl C=O ~ 165 - 170

The carbonyl carbon of an

amide is characteristically

found in this downfield region.

[2]

Aromatic C (ipso-C-Br) ~ 118 - 122

The carbon directly attached to

bromine is shielded by the

"heavy atom effect".

Aromatic C (ipso-C-C=O) ~ 135 - 138
The carbon attached to the

carbonyl group is deshielded.

Aromatic C-H ~ 125 - 132
Aromatic carbons typically

resonate in this range.[2]

Cyclopentyl C-N (methine) ~ 50 - 55
The carbon attached to the

nitrogen is deshielded.

Cyclopentyl C (adjacent to C-

N)
~ 30 - 35

Aliphatic carbons adjacent to

the deshielded methine

carbon.

Cyclopentyl C (distant from C-

N)
~ 23 - 27

More shielded aliphatic

carbons in the cyclopentyl ring.

[3][4]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-bromo-N-
cyclopentylbenzamide in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:
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Set the spectral width to approximately 16 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for NMR analysis of 2-bromo-N-cyclopentylbenzamide.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-bromo-N-cyclopentylbenzamide will be dominated by

absorptions corresponding to the N-H, C=O, C-N, and C-Br bonds, as well as vibrations from

the aromatic and aliphatic portions of the molecule.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Vibrational Mode Intensity Justification

~ 3300 N-H stretch Medium, sharp

Characteristic of a

secondary amide N-H

bond.[5][6]

~ 3100 - 3000 C-H stretch (aromatic) Medium to weak
Aromatic C-H

stretching vibrations.

~ 2960 - 2850 C-H stretch (aliphatic) Medium to strong

Aliphatic C-H

stretching from the

cyclopentyl group.

~ 1640 - 1680
C=O stretch (Amide I

band)
Strong, sharp

The carbonyl stretch

is a very prominent

feature in amides.[5]

[7]

~ 1515 - 1570
N-H bend (Amide II

band)
Medium to strong

This band arises from

a combination of N-H

bending and C-N

stretching.[6]

~ 1450 - 1600
C=C stretch

(aromatic)

Medium, multiple

bands

Skeletal vibrations of

the benzene ring.

~ 1250 - 1350 C-N stretch Medium

C-N stretching

vibration of the amide

group.[7]

~ 750 - 770

C-H bend (ortho-

disubstituted

aromatic)

Strong

Out-of-plane bending

of the adjacent

hydrogens on the

ortho-disubstituted

ring.

~ 500 - 600 C-Br stretch Medium to strong

Characteristic

absorption for a

carbon-bromine bond.
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Experimental Protocol: IR Spectroscopy
Sample Preparation:

Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium

bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Thin Film: If the sample is a low-melting solid or an oil, it can be analyzed as a thin film

between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR

absorption in the regions of interest.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the pure

solvent/KBr pellet).

Place the sample in the spectrometer and acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of 2-bromo-N-cyclopentylbenzamide is expected

to show a molecular ion peak and several characteristic fragment ions. The presence of
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bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic

M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[8]

m/z Ion Structure/Formula Fragmentation Pathway

267/269 [C₁₂H₁₄BrNO]⁺˙

Molecular Ion (M⁺˙): The

parent ion, showing the

characteristic 1:1 isotopic

pattern for bromine.

183/185 [C₇H₄BrO]⁺

Acylium Ion: Formed by the

cleavage of the C-N bond,

resulting in the stable

bromobenzoyl cation. This is

often a prominent peak.

155/157 [C₆H₄Br]⁺
Loss of CO from the acylium

ion.

84 [C₅H₈N]⁺

Cleavage of the amide bond

with charge retention on the

cyclopentylamino fragment.

77 [C₆H₅]⁺
Loss of bromine from the

[C₆H₄Br]⁺ fragment.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-

MS) or liquid chromatography (LC-MS).

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and provides detailed fragmentation, while Electrospray Ionization (ESI) is typically

used for LC-MS and often yields a prominent protonated molecular ion [M+H]⁺.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated.

Molecular Ion
[C₁₂H₁₄BrNO]⁺˙

m/z 267/269

Bromobenzoyl Cation
[C₇H₄BrO]⁺
m/z 183/185

- •C₅H₉N

[C₅H₈N]⁺
m/z 84

- •C₇H₄BrO

[C₆H₄Br]⁺
m/z 155/157

- CO

[C₆H₅]⁺
m/z 77

- Br•

Click to download full resolution via product page

Predicted fragmentation pathway of 2-bromo-N-cyclopentylbenzamide.

Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust framework for the

characterization of 2-bromo-N-cyclopentylbenzamide. The predicted ¹H NMR, ¹³C NMR, IR,

and MS data, along with the detailed experimental protocols, offer a valuable resource for

researchers in synthetic chemistry, medicinal chemistry, and drug development. Adherence to

these analytical methodologies will ensure the accurate identification and quality assessment of

this compound, facilitating its use in further research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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